molecular formula C18H28O6 B14694686 5-(2,4-Dimethyl-3,5,8,11-tetraoxatridec-1-yl)-1,3-benzodioxole CAS No. 28578-18-9

5-(2,4-Dimethyl-3,5,8,11-tetraoxatridec-1-yl)-1,3-benzodioxole

Cat. No.: B14694686
CAS No.: 28578-18-9
M. Wt: 340.4 g/mol
InChI Key: KHTBBGYCVPFOEV-UHFFFAOYSA-N
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Description

5-(2,4-Dimethyl-3,5,8,11-tetraoxatridec-1-yl)-1,3-benzodioxole is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a tetraoxatridecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethyl-3,5,8,11-tetraoxatridec-1-yl)-1,3-benzodioxole typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Attachment of the Tetraoxatridecyl Chain: The tetraoxatridecyl chain can be introduced through a series of alkylation reactions. This involves the use of appropriate alkyl halides and base catalysts to achieve the desired substitution on the benzodioxole ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the tetraoxatridecyl chain. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the benzodioxole ring, potentially leading to the formation of dihydrobenzodioxole derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration and halogenation, using reagents like nitric acid and halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydrobenzodioxole derivatives.

    Substitution: Formation of nitro or halogenated benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(2,4-Dimethyl-3,5,8,11-tetraoxatridec-1-yl)-1,3-benzodioxole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers and resins. Its chemical stability and reactivity make it suitable for various industrial applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethyl-3,5,8,11-tetraoxatridec-1-yl)-1,3-benzodioxole depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzodioxole ring could engage in π-π interactions with aromatic amino acids, while the tetraoxatridecyl chain could influence membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler compound with a similar core structure but lacking the tetraoxatridecyl chain.

    2,4-Dimethyl-1,3-benzodioxole: Similar to the target compound but with fewer oxygen atoms in the side chain.

    5-(2,4-Dimethyl-3,5,8,11-tetraoxatridec-1-yl)-2,3-dihydro-1,3-benzodioxole: A reduced form of the target compound.

Uniqueness

The uniqueness of 5-(2,4-Dimethyl-3,5,8,11-tetraoxatridec-1-yl)-1,3-benzodioxole lies in its combination of a benzodioxole ring with a long, oxygen-rich side chain. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

28578-18-9

Molecular Formula

C18H28O6

Molecular Weight

340.4 g/mol

IUPAC Name

5-[2-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]propyl]-1,3-benzodioxole

InChI

InChI=1S/C18H28O6/c1-4-19-7-8-20-9-10-21-15(3)24-14(2)11-16-5-6-17-18(12-16)23-13-22-17/h5-6,12,14-15H,4,7-11,13H2,1-3H3

InChI Key

KHTBBGYCVPFOEV-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOC(C)OC(C)CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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